



Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Treated with FM26

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Compound of Interest		
Compound Name:	FM26	
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Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a critical role in host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are primarily driven by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORyt).[1] FM26 is a potent and selective antagonist of RORyt. By inhibiting RORyt, FM26 is hypothesized to effectively suppress Th17 cell differentiation and the subsequent production of IL-17, making it a valuable tool for studying Th17-mediated immune responses and a potential therapeutic candidate for autoimmune disorders.

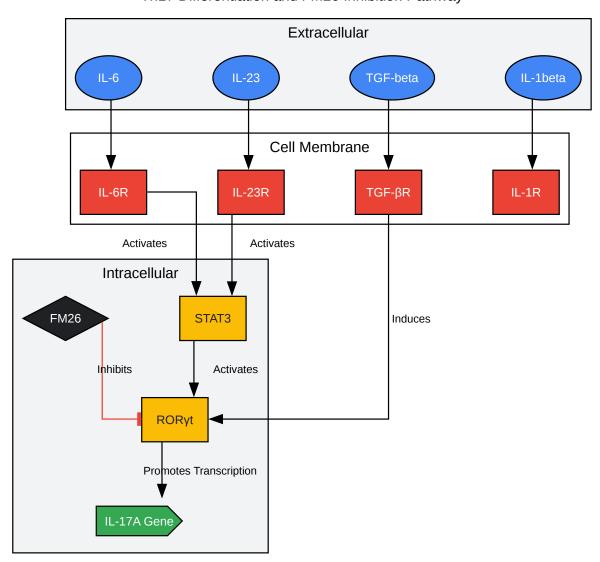
These application notes provide a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with the novel RORyt inhibitor **FM26**, and subsequent analysis of Th17 cell populations by flow cytometry.

Signaling Pathway

The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu, including TGF-β, IL-6, IL-23, and IL-1β.[1][2] This signaling cascade converges on the activation and expression of the master transcriptional regulator, RORyt,



which in turn drives the expression of IL-17A and other Th17-associated genes.[1] **FM26** acts as an antagonist to RORyt, thereby inhibiting this pathway.



Th17 Differentiation and FM26 Inhibition Pathway

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Caption: Th17 differentiation pathway and the inhibitory action of FM26.

Experimental Protocols



Protocol I: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which will be the source of naive CD4+ T cells for Th17 differentiation.

Materials:

- · Human whole blood
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

Procedure:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.[1]
- Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.
- Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.



Protocol II: Isolation of Naive CD4+ T Cells

This protocol details the enrichment of naive CD4+ T cells from the isolated PBMCs using magnetic-activated cell sorting (MACS).

Materials:

- PBMCs from Protocol I.
- Naive CD4+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec)
- MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
- MACS columns and magnet

Procedure:

- Resuspend PBMCs in MACS buffer.
- Follow the manufacturer's instructions for the Naive CD4+ T Cell Isolation Kit for negative selection.
- Collect the enriched naive CD4+ T cells.
- Assess the purity of the isolated cells by flow cytometry using antibodies against CD4, CD45RA, and CCR7.

Protocol III: In Vitro Th17 Differentiation and FM26 Treatment

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and their treatment with **FM26**.

Materials:

- Isolated naive CD4+ T cells
- 96-well plate, flat-bottom



- Anti-CD3 antibody
- Anti-CD28 antibody
- Recombinant human IL-6, TGF-β1, IL-23, IL-1β
- Anti-IFN-y antibody
- Anti-IL-4 antibody
- FM26 (dissolved in DMSO)
- Complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)

Procedure:

- Coat a 96-well plate with anti-CD3 antibody (10 μg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with PBS before use.
- Seed naive CD4+ T cells at a density of 1 x 10⁶ cells/mL in complete RPMI medium.
- Prepare the Th17 differentiation cocktail in the culture medium. Add the following to the appropriate wells:
 - \circ Th17 Differentiation Group: Soluble anti-CD28 antibody (1 μg/mL), IL-6 (10 ng/mL), TGF- β1 (5-10 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-y antibody (10 μg/mL), and anti-IL-4 antibody (10 μg/mL).[1][2]
 - Unstimulated Control Group: Naive CD4+ T cells with only soluble anti-CD28 antibody.
- Prepare serial dilutions of FM26 in complete RPMI medium. Add the desired concentrations
 of FM26 to the designated wells. Include a vehicle control group with DMSO at the same
 final concentration as the highest FM26 dose.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

Protocol IV: Flow Cytometry Staining and Analysis

This protocol describes the intracellular staining of Th17 cells for flow cytometry analysis.



Materials:

- PMA (Phorbol 12-myristate 13-acetate)
- Ionomycin
- · Brefeldin A or Monensin
- FACS buffer (PBS + 2% FBS)
- Fixation/Permeabilization buffer
- Permeabilization buffer
- Anti-human CD4 antibody (e.g., FITC or PerCP-Cy5.5)
- Anti-human IL-17A antibody (e.g., PE or APC)
- Anti-human RORyt antibody (e.g., Alexa Fluor 647)
- Isotype control antibodies

Procedure:

- Four to six hours before harvesting, restimulate the cells by adding PMA (50 ng/mL), lonomycin (1 μg/mL), and Brefeldin A (1 μg/mL) or Monensin (3 μM) to each well.
- · Harvest the cells and wash with FACS buffer.
- Perform surface staining by incubating the cells with anti-human CD4 antibody for 30 minutes at 4°C in the dark.
- · Wash the cells with FACS buffer.
- Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.
- Perform intracellular staining by incubating the cells with anti-human IL-17A and anti-human RORyt antibodies for 30 minutes at 4°C in the dark.[1]



- · Wash the cells with permeabilization buffer.
- Resuspend the cells in FACS buffer for flow cytometry analysis.

Data Presentation

The following tables summarize the expected quantitative data from the flow cytometry analysis.

Table 1: Effect of **FM26** on the Percentage of IL-17A+ and RORyt+ Cells within the CD4+ T Cell Population.

Treatment Group	Concentration	% of CD4+ IL-17A+ Cells (Mean ± SD)	% of CD4+ RORyt+ Cells (Mean ± SD)
Unstimulated Control	-	1.5 ± 0.3	2.1 ± 0.5
Vehicle Control (DMSO)	0.1%	25.8 ± 3.1	28.3 ± 3.5
FM26	1 nM	22.1 ± 2.5	24.6 ± 2.9
FM26	10 nM	15.4 ± 1.8	17.9 ± 2.1
FM26	100 nM	8.2 ± 1.1	9.5 ± 1.3
FM26	1 μΜ	3.7 ± 0.6	4.1 ± 0.7

Table 2: IC50 Values of FM26 for Inhibition of IL-17A and RORyt Expression.

Parameter	IC50 (nM)
IL-17A Expression	25.6
RORyt Expression	28.9

Expected Results

 Vehicle Control (DMSO): A significant increase in the percentage of both IL-17A+ and RORyt+ cells within the CD4+ population is anticipated, confirming successful Th17



differentiation.

FM26 Treatment: A dose-dependent decrease in the percentage of IL-17A+ and RORyt+ cells is expected compared to the vehicle control. This demonstrates the inhibitory effect of FM26 on Th17 differentiation. At effective concentrations, FM26 should significantly reduce the population of IL-17A producing Th17 cells.

Troubleshooting

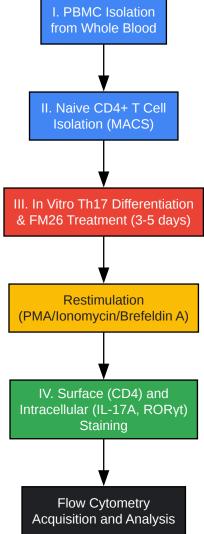
- Low Th17 Differentiation Efficiency:
 - Suboptimal cytokine concentrations: Titrate the concentrations of IL-6, TGF-β1, IL-23, and IL-1β.
 - Insufficient T cell activation: Ensure the anti-CD3 antibody is properly coated on the plate and that a saturating concentration of soluble anti-CD28 is used.
- High Background Staining in Flow Cytometry:
 - Inadequate washing: Increase the number of washing steps.
 - Non-specific antibody binding: Use an Fc block reagent before staining and ensure isotype controls are included.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from PBMC isolation to flow cytometry analysis.



Overall Experimental Workflow for Th17 Analysis I. PBMC Isolation



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Caption: Overall experimental workflow for Th17 analysis.

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